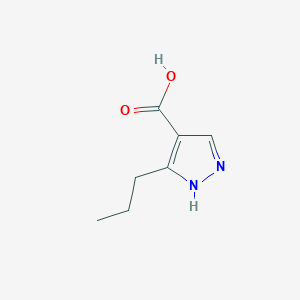
5-(4-Chlorphenyl)isoxazol-3-carbonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride: is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential therapeutic properties. Isoxazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities .
Industry: Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride typically involves the reaction of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid with thionyl chloride. The reaction is carried out in a solvent such as methylene chloride under cooling conditions at temperatures between -12°C to -14°C. The mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted isoxazole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as copper (I) or ruthenium (II) are often employed in cyclization reactions.
Major Products: The major products formed from these reactions are typically substituted isoxazole derivatives, which can have various functional groups attached to the isoxazole ring .
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- Isoxazole-5-carbonyl chloride
Comparison: Compared to similar compounds, 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKKTAJTAONRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)


![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)
![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)


